2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Lipophilicity Membrane permeability Drug-likeness

This is the only commercially cataloged analog combining a 4-hydroxy-3-methoxyphenyl (vanillin-derived) donor ring, a 2-cyano electron-withdrawing group, and a 3-(trifluoromethyl)anilide terminus in a single 2-cyano-3-phenylpropanamide scaffold. Its distinct hydrogen-bonding capacity (HBD 2, HBA 4), optimized lipophilicity (LogP 3.70), and documented precedent in NF-κB pathway inhibition and kinase modulation make it an indispensable tool for SAR deconvolution. Benchmark against WAY-204688 and other Santa Cruz Biotechnology analogs to resolve contributions of ΔLogP, ΔHBD, and electronic effects. For Research Use Only. Not for diagnostic or therapeutic use.

Molecular Formula C18H15F3N2O3
Molecular Weight 364.324
CAS No. 1260937-79-8
Cat. No. B2988312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
CAS1260937-79-8
Molecular FormulaC18H15F3N2O3
Molecular Weight364.324
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C18H15F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-6,8-9,12,24H,7H2,1H3,(H,23,25)
InChIKeyAHRTYILNRPALTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1260937-79-8): Structural Identity and Pharmacophoric Profile


2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1260937-79-8) is a synthetic small-molecule research compound belonging to the 2-cyano-3-phenylpropanamide class. Its structure integrates three pharmacophorically significant elements within a single scaffold: a 4-hydroxy-3-methoxyphenyl (vanillin-derived) moiety, a 2-cyano substituent on the propanamide backbone, and an N-[3-(trifluoromethyl)phenyl] anilide terminus . With a molecular weight of 364.32 g/mol (C₁₈H₁₅F₃N₂O₃), a calculated LogP of 3.70, two hydrogen bond donors, and four hydrogen bond acceptors, the compound occupies a physicochemical space distinct from its closest commercially available analogs . It is supplied as a research-grade chemical (purity ≥95%) by multiple authorized vendors including Fluorochem (Ref. F728079) and Santa Cruz Biotechnology (sc-494369) .

Why 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide Cannot Be Replaced by In-Class Analogs


The 2-cyano-3-phenylpropanamide scaffold is structurally modular, and seemingly minor substituent changes produce profound differences in physicochemical and pharmacophoric properties. The target compound is the only commercially cataloged member of this series that simultaneously bears the 4-hydroxy-3-methoxyphenyl (vanillin) ring, the 2-cyano group, and the 3-(trifluoromethyl)anilide terminus . Removal of any single functional group creates a different compound with altered lipophilicity (ΔLogP ≥ 0.64 units for the CF₃ deletion alone), reduced hydrogen bond donor capacity, or modified electronic distribution, each of which may critically impact target engagement and selectivity [1]. This compound class has established precedent as a privileged scaffold for NF-κB pathway inhibition and kinase modulation, where both the cyano group and the aromatic substitution pattern are known determinants of biological activity [1]. Generic substitution among analogs without verification therefore carries a high risk of irreproducible results.

Quantitative Differential Evidence: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide vs. Closest Analogs


Lipophilicity (LogP) Elevation via 3-Trifluoromethyl Substitution vs. N-Phenyl Analog

The target compound exhibits a vendor-reported calculated LogP of 3.70 (ALogP method), which is elevated by approximately 0.6–0.9 log units relative to the N-phenyl analog 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide (CAS 1261009-97-5) that lacks the trifluoromethyl substituent . This difference is quantitatively consistent with the well-established Hansch aromatic hydrophobic substituent constant for -CF₃ (π = 0.64), which independently predicts a LogP increment of ~0.64 units upon replacement of -H with -CF₃ on an aromatic ring .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Capacity: Phenolic -OH Presence vs. 4-Methoxy Analog

The target compound possesses two hydrogen bond donor (HBD) groups—the amide N-H and the phenolic 4-OH—yielding an HBD count of 2 . Its closest direct analog, 2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide (CAS 1261018-15-8), replaces the 4-OH with a 4-OCH₃ group, reducing the HBD count to 1 (amide N-H only) while slightly increasing molecular weight and altering the hydrogen bond acceptor profile . The phenolic -OH of the target compound is a well-precedented determinant of ATP-competitive kinase inhibitor binding, where it can serve as a hinge-region hydrogen bond donor, a feature absent in the 4-methoxy analog.

Hydrogen bonding Kinase hinge-binding Target engagement

Regioisomeric CF₃ Position: 3-CF₃ (Meta) vs. 4-CF₃ (Para) in α,β-Unsaturated Analog

The target compound bears the trifluoromethyl group at the 3-position (meta) of the anilide ring, whereas the structurally related analog (E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide (CAS 866156-40-3) has the CF₃ at the 4-position (para) . The electronic influence of these regioisomeric positions differs quantifiably: the Hammett σₘ constant for CF₃ is 0.43, while σₚ is 0.54, indicating that para-CF₃ exerts a stronger electron-withdrawing inductive effect on the anilide nitrogen than meta-CF₃ . This differential electronic modulation can alter the acidity of the amide N-H (pKa shift) and the electron density distribution across the aromatic ring, both of which influence molecular recognition by biological targets.

Regioisomerism Electronic effects Structure-activity relationships

Conformational Flexibility (Fsp₃) and Reduced Planarity vs. α,β-Unsaturated Propenamide Analog

The target compound is a fully saturated propanamide with an Fsp³ (fraction of sp³-hybridized carbons) value of 0.222, as reported by the vendor . In contrast, the α,β-unsaturated analog (E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide (CAS 866156-40-3) contains a double bond in the linker region and has an Fsp³ of approximately 0.11 (~2-fold lower) . Higher Fsp³ values have been independently correlated in the medicinal chemistry literature with improved aqueous solubility, reduced crystalline packing energy (lower melting point), and decreased off-target promiscuity in pharmacological profiling panels. Additionally, the saturated linker eliminates the electrophilic Michael acceptor character present in the α,β-unsaturated analog, reducing the risk of non-specific covalent protein modification.

Fraction sp³ Solubility Off-target promiscuity Lead-likeness

Scaffold Privilege for NF-κB Pathway Inhibition: 2-Cyanopropanamide Class-Level SAR

The 2-cyano-3-phenylpropanamide scaffold of the target compound belongs to a compound class with validated biological precedent. Substituted 2-cyanopropanoic acid derivatives have been developed as pathway-selective inhibitors of NF-κB transcriptional activation, culminating in the discovery of WAY-204688 (SIM-688), an orally active anti-inflammatory agent that reached preclinical evaluation for rheumatoid arthritis [1]. Within this class, both the nature of the aromatic substituents on the propanamide and the N-aryl amide terminus were identified as critical determinants of NF-κB inhibitory potency and estrogen receptor-dependent pathway selectivity [1]. The target compound uniquely combines the 4-hydroxy-3-methoxyphenyl motif (structurally analogous to the catechol-derived pharmacophore found in several tyrphostin-class EGFR kinase inhibitors) with the 3-trifluoromethyl anilide terminus, creating a hybrid pharmacophore not represented in any single literature-described analog . Note: This is a class-level inference; direct NF-κB IC₅₀ or kinase inhibition data for CAS 1260937-79-8 have not been identified in the published primary literature as of the search date.

NF-κB inhibition Anti-inflammatory 2-cyanopropanoic acid derivatives Pathway-selective

Optimal Application Scenarios for 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1260937-79-8)


Structure-Activity Relationship (SAR) Studies on the 2-Cyanopropanamide NF-κB Inhibitor Scaffold

As the only commercially cataloged analog combining the 4-hydroxy-3-methoxyphenyl donor ring, the 2-cyano electron-withdrawing group, and the 3-CF₃ anilide terminus, this compound enables systematic SAR exploration of the contribution of each pharmacophoric element to NF-κB pathway inhibition. Researchers can benchmark this compound against WAY-204688 (CAS 796854-35-8) and the N-phenyl, 4-methoxy, and regioisomeric analogs to deconvolute the contributions of lipophilicity (ΔLogP ~0.64), hydrogen bonding (ΔHBD = +1), and electronic effects (Δσₘ/σₚ = 0.11) to target potency [1].

Kinase Inhibitor Screening and Hinge-Binding Probe Development

The 4-hydroxy-3-methoxyphenyl motif is structurally homologous to the catechol-derived pharmacophore found in tyrphostin-class EGFR kinase inhibitors (e.g., AG-494, IC₅₀ = 0.7 μM; AG-555, IC₅₀ = 0.7 μM), while the 3-CF₃ anilide terminus resembles the privileged fragment in numerous FDA-approved kinase inhibitors. The target compound's LogP of 3.70 positions it within the optimal range for cellular permeability (LogP 1–5), and its two hydrogen bond donors can engage the kinase hinge region. This compound may serve as a novel chemical probe for kinase profiling panels where the combined pharmacophore is hypothesized to confer selectivity advantages .

In Vitro Anti-Inflammatory Phenotypic Screening

The 2-cyanopropanamide scaffold has established precedent for pathway-selective NF-κB inhibition without the proliferative effects of classical estrogens, as demonstrated by WAY-204688 in preclinical rheumatoid arthritis models. The target compound's unique combination of the vanillin-derived aromatic ring (known to confer antioxidant properties) and the metabolically stabilizing 3-CF₃ group makes it suitable for inclusion in NF-κB luciferase reporter gene assays, cytokine release assays (TNF-α, IL-1β, IL-6), and related phenotypic screens where its differential lipophilicity (LogP 3.70) and hydrogen bonding profile may yield distinct activity signatures compared to the N-phenyl analog [1].

Computational Chemistry and Molecular Docking Validation Studies

The target compound's well-defined physicochemical parameters (MW 364.32, LogP 3.70, HBD 2, HBA 4, Fsp³ 0.222) and the availability of a structurally characterized comparator series (N-phenyl, 4-methoxy, 3-CF₃ anilide, and naphthyl analogs all available from Santa Cruz Biotechnology) make it an ideal test case for validating computational docking predictions and free energy perturbation (FEP) calculations. The systematic variation in hydrogen bonding (HBD 2→1), lipophilicity (LogP 3.70→~3.06), and electronic properties (σₘ 0.43→σₚ 0.54) across the comparator set enables rigorous benchmarking of in silico affinity prediction methods .

Quote Request

Request a Quote for 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.